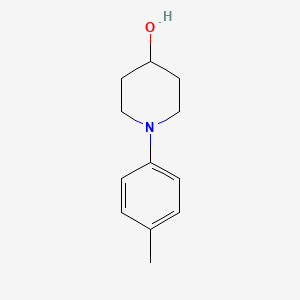
1-(4-Tolyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tolyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The compound this compound features a piperidine ring substituted with a 4-tolyl group (a benzene ring with a methyl group at the para position) and a hydroxyl group at the 4-position of the piperidine ring
准备方法
The synthesis of 1-(4-Tolyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tolylmagnesium bromide with 4-piperidone, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production .
化学反应分析
1-(4-Tolyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.
Medicine: Research has explored its use in the development of drugs targeting specific pathways, such as the chemokine receptor CCR5, which is involved in HIV entry into cells
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(4-Tolyl)piperidin-4-ol and its derivatives often involves interaction with specific molecular targets. For example, as a potential CCR5 antagonist, the compound may bind to the CCR5 receptor on the surface of cells, preventing the receptor from interacting with its natural ligands. This blockade can inhibit the entry of HIV into cells, thereby exerting antiviral effects. The molecular pathways involved in this mechanism include receptor-ligand interactions and subsequent signal transduction processes .
相似化合物的比较
1-(4-Tolyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Fluorophenyl)piperidin-4-ol: Similar structure but with a fluorine atom on the aromatic ring, which may alter its biological activity and chemical reactivity.
1-(4-Chlorophenyl)piperidin-4-ol: Contains a chlorine atom on the aromatic ring, potentially affecting its pharmacological properties.
1-(4-Bromophenyl)piperidin-4-ol: Features a bromine atom, which can influence its interactions with biological targets. The uniqueness of this compound lies in the presence of the methyl group on the aromatic ring, which can impact its lipophilicity and binding affinity to certain receptors
属性
CAS 编号 |
119836-09-8 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5,12,14H,6-9H2,1H3 |
InChI 键 |
PPQIXIPJWPTBBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















